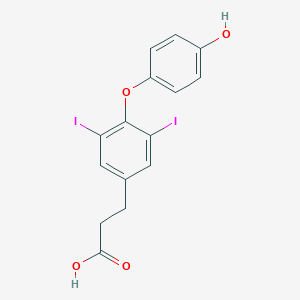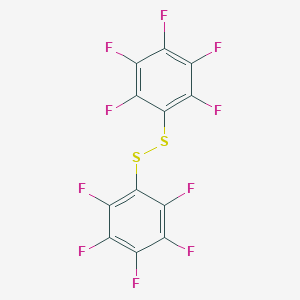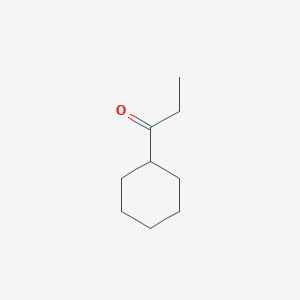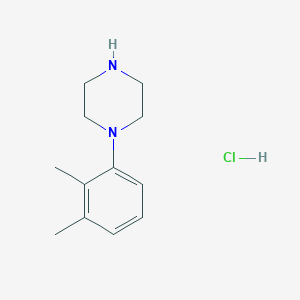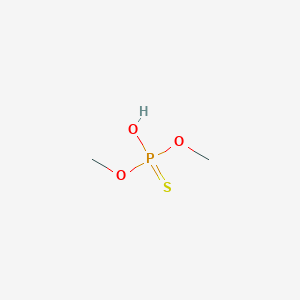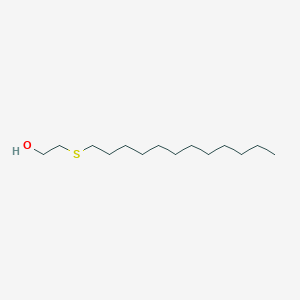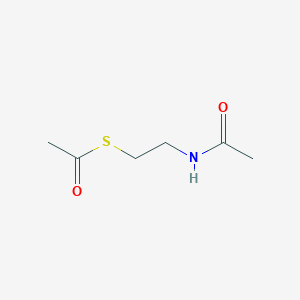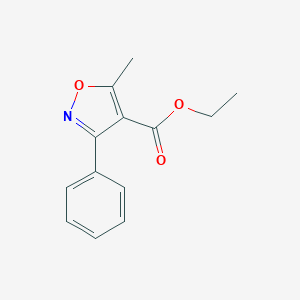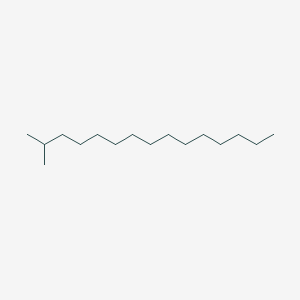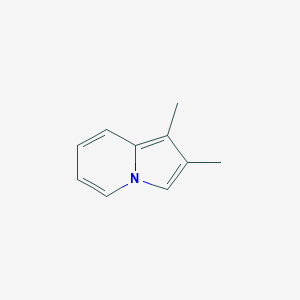
1,2-Dimethylindolizine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dimethylindolizine is a heterocyclic organic compound with a fused pyrrolidine ring and an indole ring. It has been the subject of scientific research due to its unique structural properties and potential applications.
Wirkmechanismus
The mechanism of action of 1,2-Dimethylindolizine varies depending on its application. In medicine, 1,2-Dimethylindolizine has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In materials science, 1,2-Dimethylindolizine exhibits semiconducting properties due to its ability to form pi-conjugated systems, which allows for the transport of electrons. In organic chemistry, 1,2-Dimethylindolizine induces enantioselective reactions by acting as a chiral auxiliary, which allows for the formation of chiral products.
Biochemische Und Physiologische Effekte
1,2-Dimethylindolizine has been shown to have various biochemical and physiological effects. In medicine, 1,2-Dimethylindolizine has been shown to inhibit the growth of cancer cells by inducing apoptosis, which leads to the destruction of cancer cells. In materials science, 1,2-Dimethylindolizine exhibits semiconducting properties, which allows for the transport of electrons. In organic chemistry, 1,2-Dimethylindolizine induces enantioselective reactions by acting as a chiral auxiliary, which allows for the formation of chiral products.
Vorteile Und Einschränkungen Für Laborexperimente
1,2-Dimethylindolizine has advantages and limitations for lab experiments. One advantage is its potential as a building block for organic electronic devices due to its semiconducting properties. Another advantage is its potential as a chiral auxiliary in enantioselective reactions. However, one limitation is its low solubility in common solvents, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 1,2-Dimethylindolizine. One direction is the development of new synthesis methods that are more efficient and scalable. Another direction is the study of its potential as a building block for organic electronic devices, as well as its potential as a chiral auxiliary in enantioselective reactions. Additionally, the study of its potential as an anticancer agent could lead to the development of new cancer treatments.
Synthesemethoden
The synthesis of 1,2-Dimethylindolizine can be achieved through various methods, including the Pictet-Spengler reaction, the Fischer indole synthesis, and the Bischler-Napieralski reaction. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amino acid to form a cyclic imine, which is then reduced to form 1,2-Dimethylindolizine. The Fischer indole synthesis involves the reaction of a phenylhydrazine with an aldehyde or ketone to form an intermediate, which is then cyclized to form 1,2-Dimethylindolizine. The Bischler-Napieralski reaction involves the condensation of an amine with a ketone or aldehyde to form an imine, which is then cyclized to form 1,2-Dimethylindolizine.
Wissenschaftliche Forschungsanwendungen
1,2-Dimethylindolizine has been the subject of scientific research due to its potential applications in various fields, including medicine, materials science, and organic chemistry. In medicine, 1,2-Dimethylindolizine has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells. In materials science, 1,2-Dimethylindolizine has been studied for its potential as a building block for organic electronic devices, as it has been shown to exhibit semiconducting properties. In organic chemistry, 1,2-Dimethylindolizine has been studied for its potential as a chiral auxiliary, as it has been shown to induce enantioselective reactions.
Eigenschaften
CAS-Nummer |
1125-77-5 |
|---|---|
Produktname |
1,2-Dimethylindolizine |
Molekularformel |
C10H11N |
Molekulargewicht |
145.2 g/mol |
IUPAC-Name |
1,2-dimethylindolizine |
InChI |
InChI=1S/C10H11N/c1-8-7-11-6-4-3-5-10(11)9(8)2/h3-7H,1-2H3 |
InChI-Schlüssel |
LXJSTVUBHWUAOY-UHFFFAOYSA-N |
SMILES |
CC1=CN2C=CC=CC2=C1C |
Kanonische SMILES |
CC1=CN2C=CC=CC2=C1C |
Synonyme |
1,2-Dimethylindolizine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







